1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features both sulfonyl and pyrazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the 2,5-dimethoxyphenylsulfonyl chloride: This can be achieved by reacting 2,5-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Synthesis of the 1-ethyl-1H-pyrazol-4-ylsulfonyl chloride: This involves the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid.
Coupling Reaction: The final step involves the reaction of the two sulfonyl chlorides with piperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The pyrazolyl group can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine
- 4-[(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarbaldehyde
Uniqueness
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both sulfonyl and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H24N4O6S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H24N4O6S2/c1-4-19-13-15(12-18-19)28(22,23)20-7-9-21(10-8-20)29(24,25)17-11-14(26-2)5-6-16(17)27-3/h5-6,11-13H,4,7-10H2,1-3H3 |
InChI Key |
ZXXMZTSIRSYCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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